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molecular formula C22H22F3N3O3 B560116 GSK2636771 CAS No. 1372540-25-4

GSK2636771

Cat. No. B560116
M. Wt: 433.4 g/mol
InChI Key: XTKLTGBKIDQGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541411B2

Procedure details

An aqueous solution of 2 N LiOH (1.2 mL) was added to a solution of methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate, prepared as described in Example 30 (180 mg, 0.4 mmol) in THF (10 mL) and stirred at 50° C. for 1 h. When TLC showed no starting material remaining, the mixture was cooled to rt and THF was removed under reduced pressure. The pH of the mixture was acidified to pH 3. The suspension was filtered and the filtrate was collected, and washed with water (10 mL) to give the product as a white solid (152 mg, yield 88%). 1H NMR (300 MHz, DMSO-d6): δ ppm 2.46 (s, 3H), 2.54 (s, 3H), 3.10 (t, 4H, J=4.8 Hz), 3.73 (t, 4H, J=4.8 Hz), 5.63 (s, 2H), 6.37 (d, 1H, J=7.8 Hz), 7.26 (t, 1H, J=7.8 Hz), 7.35 (d, 1H, J=2.4 Hz), 7.44 (d, 1H, J=2.4 Hz), 7.62 (d, 1H, J=7.8 Hz); LC-MS: m/e=434 [M+1]+.
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Example 30
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][C:4]1[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[C:11]=2[CH3:20])[C:7]2[CH:21]=[C:22]([N:29]3[CH2:34][CH2:33][O:32][CH2:31][CH2:30]3)[CH:23]=[C:24]([C:25]([O:27]C)=[O:26])[C:6]=2[N:5]=1>C1COCC1>[CH3:3][C:4]1[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:18])([F:17])[F:19])[C:11]=2[CH3:20])[C:7]2[CH:21]=[C:22]([N:29]3[CH2:30][CH2:31][O:32][CH2:33][CH2:34]3)[CH:23]=[C:24]([C:25]([OH:27])=[O:26])[C:6]=2[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(N1CC1=C(C(=CC=C1)C(F)(F)F)C)C=C(C=C2C(=O)OC)N2CCOCC2
Step Two
Name
Example 30
Quantity
180 mg
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
THF was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
WASH
Type
WASH
Details
washed with water (10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC2=C(N1CC1=C(C(=CC=C1)C(F)(F)F)C)C=C(C=C2C(=O)O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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